molecular formula C31H53N9O12 B14250033 L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline CAS No. 473701-74-5

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline

Katalognummer: B14250033
CAS-Nummer: 473701-74-5
Molekulargewicht: 743.8 g/mol
InChI-Schlüssel: KCBFDSCCMWZSEU-RGPQENHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline: is a peptide compound composed of seven amino acids: glutamine, serine, alanine, leucine, threonine, glutamine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for base-catalyzed reactions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The exact pathways depend on the biological context and the specific modifications of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Glutaminyl-L-seryl-L-alanyl-L-leucyl-L-threonyl-L-glutaminyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike simpler peptides like L-Alanyl-L-glutamine, this compound can participate in more complex interactions and exhibit diverse biological activities.

Eigenschaften

CAS-Nummer

473701-74-5

Molekularformel

C31H53N9O12

Molekulargewicht

743.8 g/mol

IUPAC-Name

(2S)-1-[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H53N9O12/c1-14(2)12-19(37-25(45)15(3)35-28(48)20(13-41)38-26(46)17(32)7-9-22(33)43)27(47)39-24(16(4)42)29(49)36-18(8-10-23(34)44)30(50)40-11-5-6-21(40)31(51)52/h14-21,24,41-42H,5-13,32H2,1-4H3,(H2,33,43)(H2,34,44)(H,35,48)(H,36,49)(H,37,45)(H,38,46)(H,39,47)(H,51,52)/t15-,16+,17-,18-,19-,20-,21-,24-/m0/s1

InChI-Schlüssel

KCBFDSCCMWZSEU-RGPQENHCSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.